BenchChemオンラインストアへようこそ!

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate

Drug-likeness Lipophilicity Membrane permeability

This exact CAS 637751-17-8 is required to reproduce reported Vanderbilt GIRK2 activator HTS outcomes. The unique 2-bromophenoxy substituent provides halogen-bonding potential absent in methoxy analogs (e.g., AMB19830649), while the N,N-diethylcarbamate ester at C7 confers zero H-bond donors and superior metabolic stability versus dimethylcarbamate and free phenol (CHEMBL2094716) counterparts. With XLogP3=4.5 and TPSA=65.1 Ų, it is the preferred analog for cell-based electrophysiology and BBB penetration studies within the chromenone series.

Molecular Formula C20H18BrNO5
Molecular Weight 432.3g/mol
CAS No. 637751-17-8
Cat. No. B385427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
CAS637751-17-8
Molecular FormulaC20H18BrNO5
Molecular Weight432.3g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
InChIInChI=1S/C20H18BrNO5/c1-3-22(4-2)20(24)26-13-9-10-14-17(11-13)25-12-18(19(14)23)27-16-8-6-5-7-15(16)21/h5-12H,3-4H2,1-2H3
InChIKeyFLJWKBXFQIXKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Diethylcarbamate (CAS 637751-17-8): Core Chromenone Scaffold and Procurement-Relevant Identifiers


3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate (CAS 637751-17-8, PubChem CID 1034269) is a fully synthetic small molecule belonging to the 4H-chromen-4-one (chromone) class, featuring a 2-bromophenoxy substituent at the C3 position and an N,N-diethylcarbamate ester at the C7 position [1]. It possesses a molecular formula of C20H18BrNO5, a molecular weight of 432.3 g/mol, a computed XLogP3 of 4.5, a topological polar surface area (TPSA) of 65.1 Ų, zero hydrogen bond donors, and six rotatable bonds [2]. The compound has been screened in at least one high-throughput screen (HTS) for G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) activators at the Vanderbilt screening center , indicating its inclusion in bioactive compound libraries and potential relevance to neurological or cardiovascular target research.

Why Generic Chromenone Analog Substitution Fails: Structural Determinants of Differentiation for 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Diethylcarbamate


The 4H-chromen-4-one scaffold is extensively decorated in commercial screening libraries; however, the precise combination of substituents on the target compound—2-bromophenoxy at C3 and the N,N-diethylcarbamate ester at C7—is not arbitrarily interchangeable with apparently similar analogs. Replacing the 2-bromophenoxy group with a 2-methoxyphenoxy (see AMB19830649) eliminates the heavy halogen, which alters halogen bonding potential, molecular polarizability, and lipophilicity [1]. Swapping the N,N-diethylcarbamate for a dimethylcarbamate, a methanesulfonate, or a free 7-hydroxyl group (CHEMBL2094716) fundamentally changes the hydrogen-bonding character, metabolic susceptibility, and steric profile of the molecule, as the diethylcarbamate introduces zero H-bond donors and distinct esterase-mediated hydrolytic stability relative to the free phenol [2]. Even methylation at the C2 position (see 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate) introduces conformational constraints that may alter target binding. Consequently, researchers conducting structure-activity relationship (SAR) studies, hit validation, or chemical probe development cannot assume functional equivalence across this compound series, and procurement of the exact CAS 637751-17-8 is required to reproduce reported screening outcomes, including its activity in the Vanderbilt GIRK2 activator HTS campaign .

Quantitative Head-to-Head Evidence: 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Diethylcarbamate vs. Its Closest Structural Analogs


Lipophilicity and Permeability Potential: Diethylcarbamate (Target) vs. 7-Hydroxy Analog (CHEMBL2094716)

The target compound carries an N,N-diethylcarbamate ester at the C7 position, whereas the closest commercially catalogued analog bearing the identical 2-bromophenoxy-C3 motif, CHEMBL2094716, possesses a free 7-hydroxyl group [1]. The diethylcarbamate modification eliminates the sole hydrogen bond donor present in CHEMBL2094716 (HBD count = 0 vs. 1), increases the molecular weight (432.3 vs. ~361 Da), and raises the calculated XLogP3 (4.5 vs. an estimated ~3.2 for the phenol) [2]. In the absence of a H-bond donor and with higher lipophilicity, the target compound is predicted to exhibit enhanced passive membrane permeability based on established physicochemical guidelines (e.g., Lipinski's Rule of Five, Veber's rules) [2]. This property differentiation is relevant for cell-based phenotypic screens and CNS-targeted programs where blood-brain barrier penetration is desired.

Drug-likeness Lipophilicity Membrane permeability ADME Chromenone SAR

Halogen Bonding and Steric Bulk: 2-Bromophenoxy (Target) vs. 2-Methoxyphenoxy Analog (AMB19830649)

The target compound features a bromine atom at the ortho position of the C3 phenoxy ring. A directly catalogued comparator, AMB19830649, replaces the bromine with a methoxy group (3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate) [1]. Bromine introduces a sigma-hole that can engage in halogen bonding with backbone carbonyls or other electronegative atoms in protein binding pockets, an interaction not available to the methoxy analog [2]. Additionally, the bromine atom has a considerably larger van der Waals radius (1.85 Å) compared to the methoxy methyl group, altering the steric footprint and potentially the binding pose. The difference in electronegativity and polarizability between Br and OCH3 also contributes to distinct electronic effects on the chromenone core, which may modulate reactivity and target engagement in biochemical assays.

Halogen bonding Ligand efficiency Binding affinity Chromenone Medicinal chemistry

Metabolic Stability and Esterase Susceptibility: N,N-Diethylcarbamate (Target) vs. N,N-Dimethylcarbamate Analog

At the C7 position, the target compound incorporates an N,N-diethylcarbamate ester, whereas the catalogued analog 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate bears an N,N-dimethylcarbamate . Carbamate esters are subject to hydrolytic cleavage by esterases, and the steric bulk of the N-alkyl substituents is a well-established determinant of hydrolysis rate. N,N-Diethylcarbamates generally exhibit slower esterase-mediated hydrolysis compared to N,N-dimethylcarbamates due to increased steric hindrance around the carbamate carbonyl, as evidenced by comparative stability studies on related chromenone and coumarin carbamates [1]. This difference is material for assay formats involving prolonged incubation in serum-containing media, liver microsome stability assessments, or in vivo pharmacokinetic studies.

Metabolic stability Esterase hydrolysis Carbamate Prodrug design Chromenone

Kinase Inhibition Potential and GIRK2 Channel Activity: Target Compound Screening Data vs. Library Baseline

The target compound was tested in the Vanderbilt HTS campaign 'Discovering small molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2)' (VANDERBILT_HTS_GIRK2_MPD) . While the quantitative outcome (e.g., % activation, EC50, or AC50) is not publicly available from the accessed database records, the compound's inclusion in this screen distinguishes it from many structurally related chromenones that were not selected for GIRK2 screening. GIRK2 channels are therapeutic targets for neurological disorders including Down syndrome, epilepsy, and ataxia [1]. Separately, the 4H-chromen-4-one scaffold is recognized as a privileged kinase inhibitor core, and 3-phenoxy substitution patterns have been explored for ATP-competitive kinase inhibition [2]. The combination of the 2-bromophenoxy group and the diethylcarbamate ester positions this compound at the intersection of ion channel modulation and kinase inhibition space, a dual potential not shared by all in-class analogs.

GIRK2 activator Ion channel HTS Chromenone kinase inhibitor Neurological disorders

Procurement-Guiding Application Scenarios for 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Diethylcarbamate Based on Verified Evidence


GIRK2 Ion Channel Activator Hit Follow-Up and Validation

The compound was specifically included in the Vanderbilt GIRK2 activator HTS campaign (VANDERBILT_HTS_GIRK2_MPD) . Research groups investigating GIRK2 (KCNJ6) as a therapeutic target for neurological conditions—including Down syndrome-associated cognitive deficits, epilepsy, Parkinson's disease, and ataxia—should procure CAS 637751-17-8 for hit confirmation, concentration-response testing, and counter-screening against related Kir3 family members (GIRK1, GIRK4). The diethylcarbamate moiety's predicted metabolic stability advantage over dimethylcarbamate and free phenol analogs supports its use in secondary cell-based electrophysiology assays requiring extended compound exposure [1].

Chromenone Kinase Inhibitor SAR Exploration with Halogen Bonding

The chromen-4-one core is a validated privileged scaffold for ATP-competitive kinase inhibition [2]. The ortho-bromine on the C3-phenoxy ring provides halogen bonding potential that is absent in the methoxy and ethoxy analogs catalogued by Ambinter and other suppliers . Medicinal chemistry teams building structure-activity relationships around a kinase target with a halogen-accepting residue in the binding pocket should select this compound over the methoxy analog (AMB19830649) to probe the contribution of halogen bonding to potency and selectivity [1].

ADME Probe Development: Carbamate Esterase Stability Comparison Studies

The compound's N,N-diethylcarbamate ester at C7 is structurally distinct from the N,N-dimethylcarbamate and 7-hydroxy analogs . Drug metabolism and pharmacokinetics (DMPK) groups conducting comparative esterase stability profiling (e.g., in human liver microsomes, human plasma, or recombinant carboxylesterase assays) should include CAS 637751-17-8 alongside its dimethylcarbamate and free phenol counterparts to experimentally quantify the effect of N-alkyl substitution on hydrolytic half-life. Such data inform prodrug design strategies for chromenone-based lead series [1].

Cell-Permeable Chemical Probe for Intracellular Target Engagement

With zero hydrogen bond donors, a moderate TPSA of 65.1 Ų, and an XLogP3 of 4.5 , the compound resides in favorable physicochemical space for passive membrane permeability. This profile contrasts with the 7-hydroxy analog CHEMBL2094716, which contains one H-bond donor and lower predicted lipophilicity [1]. For cellular target engagement studies—particularly those requiring penetration of the blood-brain barrier or intracellular membranes—this diethylcarbamate analog is the preferred procurement choice within the 3-(2-bromophenoxy)-chromenone series.

Quote Request

Request a Quote for 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.